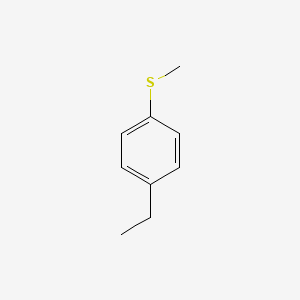

![molecular formula C8H5F3NNaO3 B2378434 2-[4-(三氟甲氧基)吡啶-2-基]乙酸钠 CAS No. 2197054-91-2](/img/structure/B2378434.png)

2-[4-(三氟甲氧基)吡啶-2-基]乙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is a sodium salt of 2-[4-(trifluoromethoxy)pyridin-2-yl]acetic acid . It is a compound of interest in the field of pharmaceuticals, agrochemicals, and material sciences .

Synthesis Analysis

The synthesis of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” involves a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

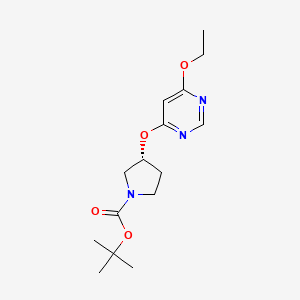

The molecular formula of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is C8H5F3NNaO3. The molecular weight is 243.117.Chemical Reactions Analysis

The compound is involved in the trifluoromethoxylation of arenes and heteroarenes . This reaction is significant due to the importance of trifluoromethoxylated compounds in various fields .Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 227.12 . The storage temperature is room temperature .科学研究应用

Catalysis and Synthesis of Aromatic Ketones

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate serves as a precursor for the synthesis of pyridin-2-yl-methanones. Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds in pyridin-2-yl-methanes, leading to the formation of these aromatic ketones. The direct Csp3-H oxidation approach, using water as the oxygen source, provides a mild and efficient method for obtaining pyridin-2-yl-methanones .

Antibacterial and Antifungal Agents

Researchers have explored novel fluorinated compounds containing trifluoromethyl and trifluoromethoxy substituents. Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate derivatives fall into this category. These compounds exhibit potential antibacterial and antifungal activities, making them interesting candidates for drug development .

Pharmaceutical Intermediates

The pyridin-2-yl-methanone motif, derived from Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate, serves as an essential pharmaceutical intermediate. Its synthetic methods have garnered attention due to its relevance in drug synthesis .

作用机制

安全和危害

未来方向

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

属性

IUPAC Name |

sodium;2-[4-(trifluoromethoxy)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-1-2-12-5(3-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFCPEWZNAAVRL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)